molecular formula C13H14N2O B12890144 1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone

1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone

Cat. No.: B12890144
M. Wt: 214.26 g/mol
InChI Key: WFEHGLGHDLUVKK-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a pyridine ring attached to a pyrrole ring, with additional methyl groups and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction, where 2,5-dimethylpyrrole is coupled with 2-chloropyridine in the presence of a palladium catalyst and a suitable ligand. This method offers high yields and selectivity under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction may produce 2,5-dimethylpyrrolidine derivatives.

Scientific Research Applications

1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrrole: A precursor in the synthesis of 1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone.

    2-Bromopyridine: Another precursor used in the synthesis.

    Pyrrole-2-carboxaldehyde: A related compound with similar reactivity.

Uniqueness

This compound is unique due to its combined pyrrole and pyridine rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)ethanone

InChI

InChI=1S/C13H14N2O/c1-9-8-12(11(3)16)10(2)15(9)13-6-4-5-7-14-13/h4-8H,1-3H3

InChI Key

WFEHGLGHDLUVKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=N2)C)C(=O)C

Origin of Product

United States

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